molecular formula C8H5NO4 B1208939 2-Nitrobenzofuran-5-ol CAS No. 40024-32-6

2-Nitrobenzofuran-5-ol

Cat. No.: B1208939
CAS No.: 40024-32-6
M. Wt: 179.13 g/mol
InChI Key: QKIGVICQJLBWQQ-UHFFFAOYSA-N
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Description

2-Nitrobenzofuran-5-ol is a heterocyclic organic compound that features a benzofuran ring substituted with a nitro group at the second position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-5-ol can be achieved through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Nitrobenzofuran-5-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Nitrobenzofuran-5-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-nitro-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGVICQJLBWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193085
Record name 2-Nitro-5-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40024-32-6
Record name 2-Nitro-5-hydroxybenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-5-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?

A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:

  • New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.

Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?

A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.

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